Kahweol stearate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

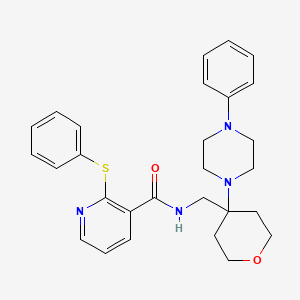

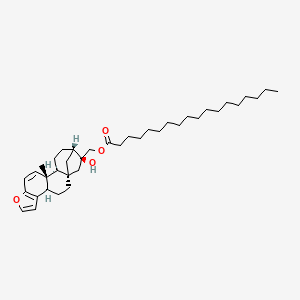

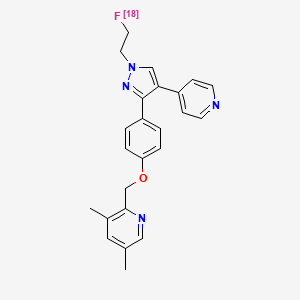

Kahweol stearate is a diterpene found in coffee beans . It exhibits various biological activities such as neuromodulatory, anti-osteoporotic, anti-resorptive, anti-inflammatory, antioxidative, anti-angiogenic, anticancer, and chemopreventive activities . Like other coffee compounds, kahweol may also display hyperlipidemic properties .

Molecular Structure Analysis

Kahweol and its related compound cafestol are structural analogues, with the difference of an additional double bond in the kahweol molecule . The exact molecular structure of Kahweol stearate would require further investigation.Chemical Reactions Analysis

Kahweol has been shown to inhibit the phosphorylation of ERK and partly inhibit phosphorylation of Akt stimulated by receptor activator of nuclear factor kappa-B ligand (RANKL) . It also down-regulates the transcription of osteoclasts markers (Src and cathepsin K) via impairing NFATc1 expression .科学的研究の応用

Anticarcinogenic and Antioxidant Properties : Kahweol, including its derivatives like Kahweol stearate, shows promising anticarcinogenic and antioxidant properties, as highlighted in studies on coffee oil components (Dias, Alves, & Benassi, 2013).

Impact on Cancer Cells : Kahweol has been observed to inhibit proliferation and induce apoptosis in certain cancer cells, suggesting potential therapeutic applications in cancer treatment (Oh et al., 2018).

Anti-Angiogenic and Anti-Inflammatory Effects : Research indicates that Kahweol has anti-angiogenic and anti-inflammatory properties, which could contribute to its anticancer effects (Cárdenas, Quesada, & Medina, 2011).

Effect on Cholesterol Levels : The content of Kahweol stearate in coffee beans can influence cholesterol levels, as diterpenes like Kahweol have been associated with hypercholesterolemic effects in humans (Sridevi & Giridhar, 2015).

Sensitization to Cancer Therapies : Kahweol has been shown to sensitize renal carcinoma cells to TRAIL-mediated apoptosis, presenting a novel strategy for cancer treatment (Um et al., 2010).

Neuroprotective Properties : Kahweol exhibits neuroprotective effects against oxidative stress in neuronal cells, which could be beneficial in conditions like Parkinson’s disease (Hwang & Jeong, 2008).

Skin Moisturizing Activities : Kahweol has been identified to have skin moisturizing activities, enhancing hydration and barrier-related genes in skin cells (Chen et al., 2021).

Potential in Diabetes Management : Research suggests that Kahweol can ameliorate pancreatic β-cell function, which could be significant in the context of diabetes management (El‐Huneidi et al., 2021).

作用機序

Kahweol exhibits its effects through various mechanisms. It inhibits RANKL-induced osteoclast generation and bone resorbing activity . In cellular and animal models, kahweol inhibits cell proliferation, migration, invasion, and tube formation, and suppresses expression of MCP-1 and COX-2 . It also activates Nrf2 .

将来の方向性

Kahweol and its related compounds have shown significant potential in various biological activities. Their anti-inflammatory, anti-diabetic, and anti-cancer properties make them promising candidates for future research . Further studies are needed to fully understand their mechanisms of action and potential therapeutic applications.

特性

IUPAC Name |

[(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H60O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(39)42-29-38(40)28-37-25-21-32-31-23-26-41-33(31)22-24-36(32,2)34(37)20-19-30(38)27-37/h22-24,26,30,32,34,40H,3-21,25,27-29H2,1-2H3/t30-,32-,34+,36-,37-,38+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTNJPOJIQNIFK-BXOACLHJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@]1(C[C@@]23CC[C@H]4C5=C(C=C[C@@]4([C@H]2CC[C@H]1C3)C)OC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H60O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kahweol stearate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608222.png)

![N-[2-(2-{4-[(R)-(2-methyl-2H-tetrazol-5-yl)(phenyl)methyl]piperazine-1-carbonyl}pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B608230.png)